molecular formula C11H9NO4 B1368206 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid CAS No. 58337-23-8

2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid

Cat. No.: B1368206
CAS No.: 58337-23-8
M. Wt: 219.19 g/mol
InChI Key: TWMQSQKWJTXETM-UHFFFAOYSA-N
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Description

2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is a synthetic organic compound known for its diverse biological activities. It belongs to the class of furoquinolone derivatives, which exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Scientific Research Applications

2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid typically involves the reaction of phenyl isothiocyanate with ethyl chloroacetoacetate in the presence of sodium hydride. This reaction yields ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, which can be further hydrolyzed to obtain the target compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through the induction of apoptosis in cancer cells. It increases intracellular calcium levels and reactive oxygen species, leading to the activation of caspase-3 and the upregulation of pro-apoptotic proteins like Bax. This results in the disruption of mitochondrial membrane potential and the downregulation of anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Uniqueness: 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid is unique due to its specific structure, which allows it to interact with multiple molecular targets, leading to its diverse biological activities. Its ability to induce apoptosis through the mitochondrial pathway distinguishes it from other similar compounds .

Properties

IUPAC Name

2-anilino-4-oxofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-8-6-16-10(9(8)11(14)15)12-7-4-2-1-3-5-7/h1-5,12H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMQSQKWJTXETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(O1)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426098
Record name 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58337-23-8
Record name 2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-2-(phenylamino)-4,5-dihydrofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Anilino-4-oxo-4,5-dihydrofuran-3-carboxylic acid
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Reactant of Route 6
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